3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
Description
3-Methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a heterocyclic compound featuring a benzamide core linked to a phenyl ring substituted with a 3-methylimidazo[1,2-a]pyrimidine moiety. The methyl groups at the benzamide (3-position) and imidazo[1,2-a]pyrimidine (3-position) enhance steric and electronic interactions with target proteins .
Properties
IUPAC Name |
3-methyl-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-14-6-3-8-17(12-14)20(26)23-18-9-4-7-16(13-18)19-15(2)25-11-5-10-22-21(25)24-19/h3-13H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOCVZVJQCSAAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=C(N4C=CC=NC4=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the formation of the imidazo[1,2-a]pyrimidine core through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization . Industrial production methods may involve the use of automated synthesizers and high-throughput screening to optimize reaction conditions and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyrimidine core.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions but often include derivatives with modified functional groups .
Scientific Research Applications
3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe for detecting metal ions.
Medicine: Investigated for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Core
Fluoro and Nitro Substituents
- 3-Fluoro-N-[3-(imidazo[1,2-a]pyridin-2-yl)phenyl]benzamide (): Replacing the methyl group with fluorine alters polarity and hydrogen-bonding capacity. The molecular weight (331.35 g/mol) and reduced hydrophobicity may influence pharmacokinetics compared to the methyl-substituted target .
Bromo and Difluoro Substituents
- ZINC33268577 (3-bromo-N-[4-methyl-3-[(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]benzamide) (): The bromine atom increases molecular weight and steric bulk, while the pyrido[1,2-a]pyrimidine ring differs from the target’s imidazo[1,2-a]pyrimidine. Computational studies show a Shape Tanimoto score of 0.803 vs. tivozanib, suggesting similar topology but distinct functional groups (Color Tanimoto = 0.256) .
- C2A (3,4-Difluoro analog) (): The difluoro substitution on the benzamide improves solubility (2 mg/mL in DMSO) compared to the methylated target, which may enhance bioavailability .
Heterocyclic Ring Modifications
Imidazo[1,2-a]pyridine vs. Pyrimidine
- The 7-methyl group on the imidazo ring may sterically hinder target interactions .
- Imatinib (): Features a pyrimidine ring but includes a 4-methylpiperazine group, broadening kinase inhibition (e.g., BCR-ABL, DDR1/2). Unlike the target, imatinib’s piperazine moiety enhances solubility and off-target effects .
Imidazo[1,2-a]pyrazine Derivatives
- 5r and 5l (): These analogs incorporate ethynyl-linked imidazo[1,2-a]pyrazine rings.
Biological Activity
3-Methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a complex organic compound belonging to the class of imidazo[1,2-a]pyrimidines. This class is known for its diverse biological activities, making it a subject of interest in medicinal chemistry. The compound's structure features a fused imidazo[1,2-a]pyrimidine ring connected to a phenyl group and an amide moiety, which may influence its biological interactions.
The biological activity of 3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide primarily involves its interaction with specific receptors and enzymes:
- Target Receptors : The compound is known to act as an agonist for various receptors, potentially including the Resolvin D1 receptor (DRV1), which plays a role in inflammation resolution and tissue homeostasis .
- Mode of Action : By activating these receptors, the compound may promote anti-inflammatory responses and aid in cellular signaling pathways that are critical for maintaining homeostasis.
Pharmacokinetics
Pharmacokinetic studies on similar imidazo[1,2-a]pyrimidine derivatives suggest favorable profiles for oral administration. These studies indicate that such compounds can exhibit good absorption and distribution characteristics, making them suitable for therapeutic applications .
Biological Activity Studies
Research has demonstrated various biological activities associated with 3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide:
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Anticancer Efficacy : A study on a series of imidazo[1,2-a]pyrimidine derivatives demonstrated significant inhibition of tumor growth in xenograft models, suggesting that modifications in the structure could enhance potency .
- Inflammatory Response Modulation : Research involving animal models indicated that compounds similar to 3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide could effectively reduce markers of inflammation when administered during inflammatory challenges .
Data Table: Biological Activities and Effects
Q & A
Q. Advanced
- Binding assays : Use surface plasmon resonance (SPR) to measure affinity for putative targets like kinases .
- Enzyme inhibition : Screen against panels of recombinant enzymes (e.g., cytochrome P450 isoforms) to assess selectivity .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein stability shifts in cell lysates upon compound treatment .
What analytical techniques are critical for structural characterization?
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR to confirm amide linkage and imidazo[1,2-a]pyrimidine regiochemistry .
- Mass spectrometry (LC-MS) : Verify molecular weight and purity (>95%) using electrospray ionization .
- X-ray crystallography : Resolve stereochemistry for crystalline derivatives .
How can overlapping NMR signals be resolved for accurate structural assignment?
Q. Advanced
- 2D NMR (COSY, HSQC) : Differentiate proton-proton coupling networks and assign carbons in crowded spectral regions .
- Variable-temperature NMR : Reduce signal broadening caused by conformational exchange .
- Isotopic labeling : Incorporate ¹⁵N or ¹³C into the imidazo ring to simplify assignments .
What physicochemical properties influence its pharmacokinetic profile?
Q. Basic
- Solubility : Low aqueous solubility (logP ~3.5) due to hydrophobic benzamide; use co-solvents (PEG 400) for in vivo studies .
- Permeability : Moderate Caco-2 permeability (Papp ~5 × 10⁻⁶ cm/s) suggests oral bioavailability .
- Metabolic stability : Susceptible to CYP3A4-mediated oxidation; consider prodrug strategies .
How can in silico modeling optimize ADMET properties?
Q. Advanced
- Molecular dynamics simulations : Predict binding modes to serum albumin for half-life estimation .
- QSAR models : Train on datasets of imidazo[1,2-a]pyrimidines to forecast toxicity (e.g., hERG inhibition) .
- CYP inhibition assays : Virtual docking with CYP isoforms to prioritize derivatives with reduced metabolic liability .
How do reaction conditions lead to contradictory data in product formation?
Q. Data Contradiction Analysis
- Base selection : Strong bases (e.g., NaH) may deprotonate intermediates, favoring diamide byproducts over cyclized products .
- Solvent effects : Polar aprotic solvents (DMF) stabilize charged transition states, promoting imidazo ring formation, while toluene may drive benzimidazole side products .
What computational approaches resolve mechanistic ambiguities in synthesis?
Q. Advanced
- DFT calculations : Map energy profiles for competing pathways (e.g., amidation vs. cyclization) to identify rate-limiting steps .
- Machine learning : Train models on reaction databases (e.g., USPTO) to predict optimal conditions for imidazo[1,2-a]pyrimidine formation .
- Electrostatic potential maps : Visualize nucleophilic/electrophilic sites to rationalize regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
